2,5-Dichlorothiophene-3-carbonyl chloride

Descripción general

Descripción

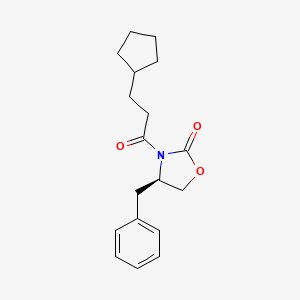

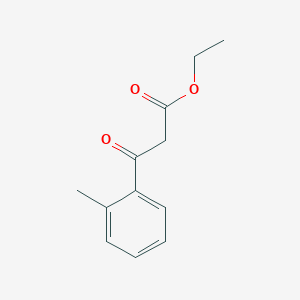

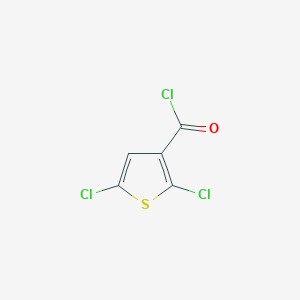

2,5-Dichlorothiophene-3-carbonyl chloride is a chemical compound used as a reactant in the preparation of insecticidal hydrazine derivatives . It is a clear colorless to slightly yellow liquid .

Synthesis Analysis

The synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride involves a reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20°C for 2.5 hours . The reaction starts with a suspension of 2,5-dichloro-thiophene-3-carboxylic acid (49.7 g; 252.23 mmoles; 1.00 equiv) in dichloromethane (500 mL), followed by the addition of dimethylformamide (0.5 mL; 6.47 mmoles) and a solution of 2 M oxalyl chloride in dichloromethane (138.73 mL; 277.45 mmoles; 1.1 equiv) over 1.5 hr .Molecular Structure Analysis

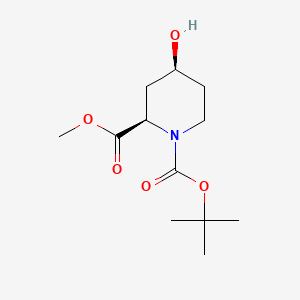

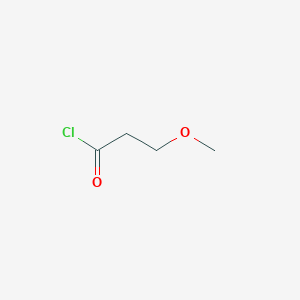

The molecular formula of 2,5-Dichlorothiophene-3-carbonyl chloride is C5HCl3OS, with an average mass of 215.485 Da and a monoisotopic mass of 213.881363 Da .Chemical Reactions Analysis

2,5-Dichlorothiophene-3-carbonyl chloride is used as a reactant in the preparation of insecticidal hydrazine derivatives . The specific chemical reactions it undergoes depend on the other reactants present.Physical And Chemical Properties Analysis

2,5-Dichlorothiophene-3-carbonyl chloride has a boiling point of 125°C at 15mm . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

“2,5-Dichlorothiophene-3-carbonyl chloride” is primarily used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.

Synthesis of 3,4-Disubstituted Thiophenes

This compound is used in the synthesis of 3,4-disubstituted thiophenes . These thiophenes are a class of heterocyclic compounds that have a wide range of applications in organic chemistry, particularly in the creation of dyes and pharmaceuticals.

Preparation of Insecticidal Hydrazine Derivatives

“2,5-Dichlorothiophene-3-carbonyl chloride” is used as a reactant in the preparation of insecticidal hydrazine derivatives . These derivatives are used in the development of insecticides that help protect crops and improve agricultural productivity.

Food Industry

Although the specific applications are not detailed, this compound is mentioned in relation to food industry use . It could potentially be used in the synthesis of food additives or other related compounds.

Drug Industry

Similar to its use in the food industry, “2,5-Dichlorothiophene-3-carbonyl chloride” is also associated with the drug industry . It’s likely used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Pesticide or Biocidal Product Use

This compound is also associated with pesticide or biocidal product use . It could potentially be used in the synthesis of pesticides or biocides, contributing to pest control and public health.

Safety and Hazards

2,5-Dichlorothiophene-3-carbonyl chloride is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

It is known to cause irritation to the eyes, skin, and mucous membranes , suggesting that it may interact with proteins or receptors in these tissues.

Result of Action

It is known to cause irritation to the eyes, skin, and mucous membranes , which suggests that it may induce inflammatory responses at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorothiophene-3-carbonyl chloride. For instance, its reactivity and potential for causing irritation may be enhanced under certain conditions, such as high temperatures or acidic pH . Furthermore, it should be prevented from entering drains due to its potential environmental impact .

Propiedades

IUPAC Name |

2,5-dichlorothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3OS/c6-3-1-2(4(7)9)5(8)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDFSMANOSKQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380366 | |

| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorothiophene-3-carbonyl chloride | |

CAS RN |

57248-14-3 | |

| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,5-Dichlorothiophene-3-carbonyl chloride in the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones?

A1: 2,5-Dichlorothiophene-3-carbonyl chloride serves as a crucial starting material in the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones, as detailed in the research paper []. While the abstract doesn't provide the specific reaction scheme, it is highly likely that this compound acts as an electrophile. The chlorine atom of the carbonyl chloride group is easily replaced by nucleophiles, allowing for the attachment of various substituted amines. This step is likely key to building the thieno[3,2-e]-1,3-thiazin-4-one core structure. Further reactions and modifications would then lead to the diverse array of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones synthesized in the study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.